molecular formula C22H27N3O5S B10805626 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

Cat. No.: B10805626
M. Wt: 445.5 g/mol
InChI Key: XRYOVIKJFFTGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide is a benzamide-derived compound featuring a unique azepane-1-sulfonyl moiety attached to a 4-methylaniline group. The core structure consists of a benzamide scaffold linked via an ethoxy bridge to a substituted aniline derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Activate the carboxylic acid group in the benzamide precursor using oxalyl chloride and a catalytic amount of DMF to form the acyl chloride intermediate .
  • Step 2 : Couple the intermediate with the amine-containing fragment (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) under anhydrous conditions.
  • Step 3 : Purify via column chromatography and recrystallize using solvents like methanol or acetone, as demonstrated in analogous benzamide syntheses (e.g., 85% yield for 2-(2-(4-methoxyphenyl)-2-oxoethoxy)benzamide) .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1670 cm⁻¹, ketone C=O at ~1700 cm⁻¹) and sulfonyl S=O vibrations (~1320 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 300 [M]+ for structurally related benzamides) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modification : Systematically vary the azepane sulfonyl group (e.g., replace azepane with piperidine) and the 4-methylanilino moiety (e.g., introduce electron-withdrawing groups like nitro or halogens) to assess impacts on potency. Evidence from similar platelet aggregation inhibitors shows substituents at the sulfonamide and benzamide positions critically modulate activity .
  • Bioisosteric Replacement : Replace the oxyethoxy linker with thioether or methylene groups to evaluate metabolic stability, as seen in thiazolylmethylthio-benzamide derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Compare assay conditions (e.g., platelet-rich plasma vs. purified enzyme assays for aggregation studies) .
  • Control Compounds : Include reference inhibitors (e.g., temano-grel, a known platelet aggregation inhibitor with structural similarities) to calibrate activity .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. steric effects) contributing to potency discrepancies .

Q. What in silico approaches predict the compound’s target interactions and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like histone deacetylases (HDACs) or EthR transcriptional repressors using AutoDock Vina, as demonstrated for benzamide-based HDAC inhibitors .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions with sulfonamide-binding pockets (e.g., hydrophobic interactions with azepane and hydrogen bonds with amide groups) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzamide Backbones

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of key structural features and reported activities:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name / ID Key Substituents Biological Activity Key Findings References
Target Compound Azepane-1-sulfonyl, 4-methylaniline Inferred: Potential EthR inhibition Hypothesized enhanced binding due to sulfonyl group
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxy benzamide (L3) Fluorophenyl, methoxy, dihydrodioxin EthR inhibition High binding affinity in molecular docking studies
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone, dichlorophenyl Antimicrobial Most potent against bacterial/fungal strains
4-[2-(3-chloroanilino)-2-oxoethoxy]-N-(2-hydroxyethyl)-benzamide Chloroanilino, hydroxyethyl Not reported Structural similarity to target compound
5-Bromo-2-(2-(4-nitrophenyl)-2-oxoethoxy)benzamide (3f) Bromo, nitro Tranquillizing effects (inferred) Crystallized with high yield (75%)

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., 3f, 3g) and chloro (e.g., compound 4) substituents are associated with antimicrobial and tranquillizing activities but may reduce solubility .
  • Electron-Donating Groups : Methoxy (e.g., 3i) and hydroxyethyl (e.g., compound in ) improve anti-inflammatory activity and solubility .
  • Sulfonyl Moieties : The azepane sulfonyl group in the target compound may enhance receptor binding (similar to L3’s fluorophenyl group in EthR inhibition) through polar interactions .

Table 2: Activity Comparison of Analogous Compounds

Activity Type Example Compound Efficacy/IC50 Mechanism Insights References
Antimicrobial Compound 4 (2-azetidinone derivative) Potent against Gram+/Gram- bacteria Topological parameters (Balaban index) critical for activity
Anti-inflammatory Benzamide-based pyranopyrazole (36) Superior to analogues Electron-donating groups (e.g., 2,5-dimethoxyphenyl) enhance activity
Anticancer Compound 17 (2-azetidinone derivative) Active against MCF7 breast cancer cells Styryl group improves cytotoxicity
EthR Inhibition L3 (fluorophenyl benzamide) High binding energy in docking studies Fluorine enhances target affinity

Notable Trends:

  • Azetidinone Derivatives: Exhibit dual antimicrobial and anticancer activities, with chloro substituents enhancing antimicrobial potency .
  • Ethoxy Linker Optimization : Compounds with ethoxy bridges (e.g., 3f, L3) show improved pharmacokinetic profiles due to balanced hydrophobicity .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : Hydroxyethyl () and methoxy () groups improve aqueous solubility compared to nitro or bromo substituents.
  • Metabolic Stability : Sulfonyl groups (target compound) may reduce metabolic degradation compared to ester-linked analogs (e.g., L2 in ).

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

InChI

InChI=1S/C22H27N3O5S/c1-16-10-11-17(14-20(16)31(28,29)25-12-6-2-3-7-13-25)24-21(26)15-30-19-9-5-4-8-18(19)22(23)27/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H2,23,27)(H,24,26)

InChI Key

XRYOVIKJFFTGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.